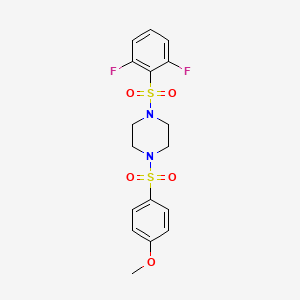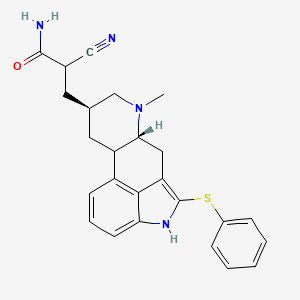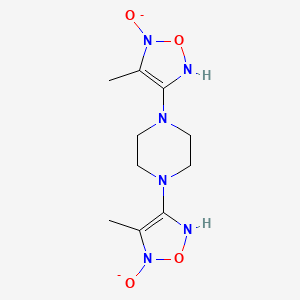
9beta-Aspartic acid ceruletide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta-Aspartic acid ceruletide is a decapeptide compound derived from the skin of the Australian green tree frog, Ranoidea caerulea. It is structurally similar to the natural gastrointestinal peptide hormone cholecystokinin and exhibits potent biological activities, including stimulation of smooth muscle and digestive secretions . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and gastrointestinal disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9beta-Aspartic acid ceruletide involves the sulphation of a decapeptide intermediate in an aqueous medium at a pH range of 8.5 to 12.5. This process utilizes a complex of a tertiary organic base and sulfur trioxide (B:SO3) to achieve the desired sulphation . The decapeptide intermediate has the formula H-Pyroglu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 .
Industrial Production Methods
Industrial production of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and well-controlled synthesis of the peptide, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product .
Análisis De Reacciones Químicas
Types of Reactions
9beta-Aspartic acid ceruletide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, enhancing the stability of the peptide.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered biological activity, or improved pharmacokinetic properties. For example, oxidation can lead to the formation of more stable disulfide-linked peptides, while substitution can introduce functional groups that enhance receptor binding .
Aplicaciones Científicas De Investigación
9beta-Aspartic acid ceruletide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 9beta-Aspartic acid ceruletide involves its interaction with cholecystokinin (CCK) receptors, particularly the CCK2 receptor . Upon binding to these receptors, the compound stimulates the release of digestive enzymes and bile from the pancreas and gall bladder, respectively . It also promotes smooth muscle contraction, which aids in the digestive process . Additionally, this compound has been shown to upregulate intercellular adhesion molecule-1 (ICAM-1) in pancreatic acinar cells, enhancing neutrophil adhesion and promoting inflammation .
Comparación Con Compuestos Similares
9beta-Aspartic acid ceruletide is similar to other decapeptides, such as cholecystokinin and caerulein. it is unique in its higher potency and stability . Other similar compounds include:
Propiedades
Número CAS |
81456-41-9 |
|---|---|
Fórmula molecular |
C58H73N13O21S2 |
Peso molecular |
1352.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-56(85)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-55(84)42(26-48(77)78)69-52(81)37(16-18-44(59)73)66-51(80)36-17-19-45(74)63-36)57(86)62-28-47(76)65-41(24-32-27-61-35-11-7-6-10-34(32)35)54(83)67-38(20-21-93-2)53(82)70-43(58(87)88)25-46(75)64-39(50(60)79)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,79)(H,62,86)(H,63,74)(H,64,75)(H,65,76)(H,66,80)(H,67,83)(H,68,84)(H,69,81)(H,70,82)(H,71,85)(H,77,78)(H,87,88)(H,89,90,91)/t29?,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |
Clave InChI |
KYTQUEHTLBOPRB-CJTMXSBFSA-N |
SMILES isomérico |
CC([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


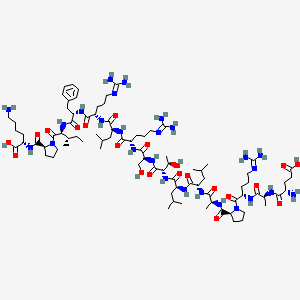
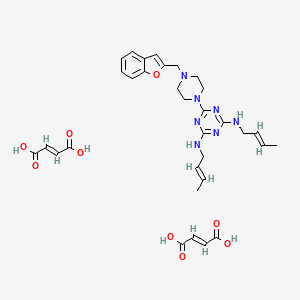
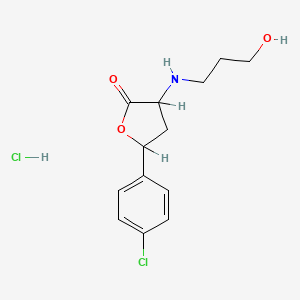
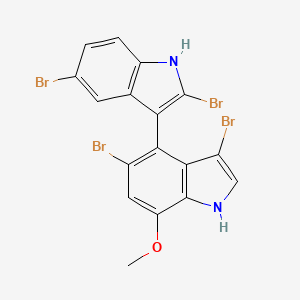
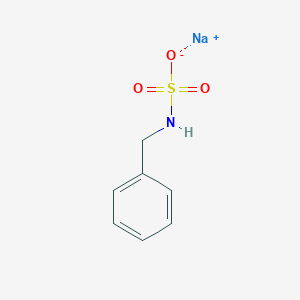
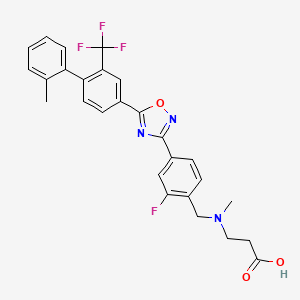
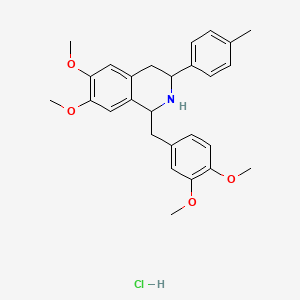
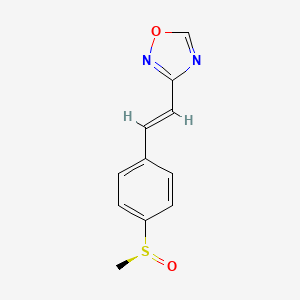
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
